molecular formula C6H8N4O2 B075108 3,5-二氨基吡嗪-2-甲酸甲酯 CAS No. 1458-19-1

3,5-二氨基吡嗪-2-甲酸甲酯

货号 B075108
CAS 编号: 1458-19-1
分子量: 168.15 g/mol
InChI 键: LMGVITOFKPGSPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, often involves reactions such as condensation of specific ketones with diamine precursors or through regioselective synthesis techniques. These processes are crucial for achieving the desired regioselectivity and yield of the target compound (Zhang, Haight, Ford, & Parekh, 2001). Additionally, methods such as Pd-catalyzed C–N Buchwald–Hartwig cross-coupling have been utilized for synthesizing novel methyl pyrazinecarboxylates, demonstrating the versatility of synthetic approaches in accessing these compounds (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. Studies have detailed the centrosymmetric molecular structure, indicating the presence of hydrogen-bond interactions within the crystal, showcasing the importance of structural analysis in understanding the compound's properties (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including cross-coupling, to yield compounds with potential antitumor activity. These chemical transformations are pivotal in exploring the compound's utility in synthesizing molecules with significant biological activities (Rodrigues et al., 2021).

Physical Properties Analysis

The physical properties of Methyl 3,5-diaminopyrazine-2-carboxylate and related compounds are typically characterized through methods such as vibrational spectroscopy, which provides insights into the compound's stability and reactivity. Such analyses are crucial for the development of new materials and for understanding the compound's behavior in various conditions (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Chemical Properties Analysis

The chemical properties of Methyl 3,5-diaminopyrazine-2-carboxylate, including its reactivity and interaction with other molecules, are central to its application in synthesis. For example, its reactivity in the formation of novel heterocyclic compounds through reactions with various reagents underlines the compound's versatility in organic synthesis (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).

科学研究应用

  1. 噻吩并[3,2-c]吡啶-4-酮的合成:Sahu 等人(2016 年)详细介绍了通过一锅法和逐步法合成 3,5-二氨基噻吩并[3,2-c]吡啶-4-酮-2-甲酸甲酯。该合成是通过使某些腈与巯基乙酸甲酯和肼合剂反应实现的,从而得到所需的噻吩并[3,2-c]吡啶-4-酮 (Sahu et al., 2016).

  2. 蝶啶-4-酮的合成:Wamhoff 和 Kroth(1994 年)描述了一种从 3-氨基-2-吡嗪甲酸甲酯合成蝶啶-4-酮的方法。该过程包括用芳酰氯使 3-芳酰氨基吡嗪-2-甲酸甲酯转化,然后反应生成 2-芳基吡嗪并[2,3-d][3,1]恶嗪-4-酮 (Wamhoff & Kroth, 1994).

  3. 抗肿瘤活性评价:Rodrigues 等人(2021 年)合成了新型 7-[(杂)芳基氨基]噻吩并[2,3-b]吡嗪-6-甲酸甲酯,并评估了它们在各种人肿瘤细胞系中的抗肿瘤潜力。他们观察到一些针对特定细胞系具有选择性的有希望的化合物,指出了在癌症治疗中的潜在应用 (Rodrigues et al., 2021).

  4. 吡嗪 C-核苷的合成:Walker 等人(1997 年)对 3-氨基-6-碘吡嗪-2-甲酸甲酯的钯催化交叉偶联进行了研究,导致形成新型吡嗪 C-核苷。这项研究证明了使用会聚方法合成这些核苷的实用性 (Walker et al., 1997).

  5. 7-氨基-3-苯基噻吩并[2,3-b]吡嗪-6-甲酸甲酯的区域选择性合成:Zhang 等人(2001 年)实现了 7-氨基-3-苯基噻吩并[2,3-b]吡嗪-6-甲酸甲酯的区域选择性合成,展示了一种有效的方法用于合成该化合物 (Zhang et al., 2001).

安全和危害

The safety data sheet for “Methyl 3,5-diaminopyrazine-2-carboxylate” is mentioned in the search results , but the specific hazards or safety precautions are not detailed.

属性

IUPAC Name

methyl 3,5-diaminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGVITOFKPGSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569063
Record name Methyl 3,5-diaminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diaminopyrazine-2-carboxylate

CAS RN

1458-19-1
Record name Methyl 3,5-diaminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid methyl ester (8.00 g, 39.5 mmol) in tetrahydrofuran (150 mL) were added tetrakis(triphenylphosphine)palladium(0) (2.28 g, 1.98 mmol), formic acid (2.24 mL, 59.3 mmol) and triethylamine (16.5 mL, 119 mmol) at 0° C. under nitrogen atmosphere, then, the solution was stirred at 125° C. for 12 hours. The reaction solution was cooled to room temperature, and a solid precipitated. This solid was collected by filtration, and the title compound (10.7 g, quantitatively) was obtained as a crude product of a white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
catalyst
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。